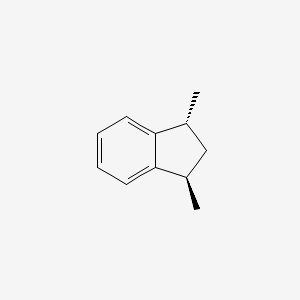

trans-1,3-Dimethylindan

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

40324-83-2 |

|---|---|

Molecular Formula |

C11H14 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C11H14/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-6,8-9H,7H2,1-2H3/t8-,9-/m1/s1 |

InChI Key |

IIJUYSSJMAITHJ-RKDXNWHRSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H](C2=CC=CC=C12)C |

Canonical SMILES |

CC1CC(C2=CC=CC=C12)C |

Origin of Product |

United States |

Advanced Stereochemical Characterization and Elucidation of Trans 1,3 Dimethylindan

Diastereomeric and Enantiomeric Relationships of 1,3-Dimethylindan (B8566502)

The stereochemistry of 1,3-dimethylindan is defined by the presence of two stereogenic centers at positions 1 and 3 of the indan (B1671822) ring system. This gives rise to the possibility of multiple stereoisomers. Specifically, the molecule exists as two diastereomers: cis-1,3-dimethylindan and trans-1,3-dimethylindan. mst.edu

Identification of this compound Enantiomeric Forms (R-R and S-S)

The this compound diastereomer is chiral and exists as a pair of enantiomers. mst.edu These are non-superimposable mirror images of each other and are designated as (1R,3R)-1,3-dimethylindan and (1S,3S)-1,3-dimethylindan. In these configurations, the two methyl groups are located on opposite sides of the five-membered ring. Studies have shown that in various geological samples, such as crude oil, this compound is typically found as a racemic mixture, meaning both the (R,R) and (S,S) enantiomers are present in equal amounts. mst.edu

Differentiation from cis-1,3-Dimethylindan (Meso Compound)

In contrast to the trans isomer, cis-1,3-dimethylindan is an achiral meso compound. mst.edulibretexts.org This is because the (1R,3S) and (1S,3R) forms are identical due to an internal plane of symmetry. mst.edu This plane of symmetry renders the molecule superimposable on its mirror image, and therefore, it is optically inactive. The key structural difference is that in the cis isomer, the two methyl groups are on the same side of the five-membered ring. This fundamental difference in symmetry and spatial arrangement distinguishes the chiral trans enantiomers from the achiral cis meso form. mst.eduvaia.com

Methodologies for Stereoisomeric Separation and Enantioresolution

The separation and identification of the stereoisomers of 1,3-dimethylindan are crucial for their characterization. Various analytical techniques are employed to distinguish between the cis and trans diastereomers and to resolve the enantiomers of the trans form.

Chromatographic Techniques for Chiral Discrimination (e.g., GC/MS, HPLC)

Chromatographic methods are powerful tools for the separation of stereoisomers. csfarmacie.cznih.govchiralpedia.com High-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) are particularly effective. mst.eduresearchgate.net

For the analysis of 1,3-dimethylindan in complex mixtures like crude oil, a common procedure involves initial fractionation by HPLC followed by GC/MS analysis. mst.edu The use of chiral stationary phases (CSPs) in gas chromatography is a key strategy for separating enantiomers. researchgate.netresearchgate.net Modified cyclodextrins are often used as chiral selectors in these stationary phases. gcms.cz Research has demonstrated that high-resolution capillary GC columns can achieve baseline separation of the (R,R) and (S,S) enantiomers of this compound. mst.edu

Table 1: Chromatographic Separation of 1,3-Dimethylindan Isomers

| Technique | Stationary Phase/Column | Application | Finding | Reference |

|---|---|---|---|---|

| HPLC/GC-MS | Not specified | Analysis of crude oil | Successfully separated cis and trans isomers and resolved trans enantiomers. | mst.edu |

| GC | Chiral Stationary Phases (e.g., modified cyclodextrins) | Enantioseparation of volatile compounds | Effective for resolving enantiomers of various chiral compounds. | researchgate.netresearchgate.net |

Spectroscopic Signatures for Stereochemical Assignment

Spectroscopic techniques provide valuable information for the structural elucidation and stereochemical assignment of molecules. For dimethylindans, 13C NMR spectroscopy has been a useful tool. okstate.edu The chemical shifts of the carbon atoms, particularly C-1 and C-3, can be influenced by the stereochemistry of the methyl groups. okstate.edu By comparing the 13C NMR spectra of the cis and trans isomers, assignments for the carbon resonances can be made. For instance, the shielding and deshielding effects of the methyl groups provide insights into their relative positions. okstate.edu While detailed spectroscopic data specifically for the individual enantiomers of this compound is less commonly reported in isolation, the combination of chromatographic separation with mass spectrometry (as in GC/MS) provides definitive identification based on fragmentation patterns and retention times. mst.edu

Stereochemical Stability and Configurational Retention in this compound

The stereochemical stability of this compound refers to the retention of its (R,R) and (S,S) configurations under various conditions. In the context of geological samples like crude oil, it has been observed that the enantiomers of this compound are found as a racemic mixture. mst.edu This suggests that over geological time and under the thermal conditions experienced by these samples, any initial enantiomeric excess has been lost through racemization. It is postulated that there is an inverse relationship between the retention of stereochemical configuration and the molecular weight of hydrocarbons in crude oil. mst.edu The point at which chiral retention is lost is thought to be for molecules with molecular weights between 146 and 208. mst.edu Since 1,3-dimethylindan has a molecular weight of 146.23 g/mol , it falls within this range where racemization is expected. mst.edunih.gov This indicates that the energy barrier for the interconversion of the enantiomers is low enough to be overcome under these conditions, leading to a loss of the original stereochemical information.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (1R,3R)-1,3-dimethylindan |

| (1S,3S)-1,3-dimethylindan |

| cis-1,3-Dimethylindan |

| (1R,3S)-1,3-dimethylindan |

| (1S,3R)-1,3-dimethylindan |

| 1-methylindan |

| 1-methyltetralin |

| 2-methyltetralin |

Synthetic Pathways and Mechanistic Insights for Trans 1,3 Dimethylindan

General Strategies for Indan (B1671822) Core Construction

The synthesis of the indan core, a fused bicyclic system consisting of a benzene (B151609) ring and a cyclopentane (B165970) ring, is a foundational step in accessing substituted derivatives like 1,3-dimethylindan (B8566502). A predominant strategy for this construction is the intramolecular Friedel-Crafts reaction. rsc.orgnih.gov This approach typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. nih.gov For instance, 3-arylpropanoic acids can be converted to 1-indanones, key precursors to the indan skeleton, using a Lewis acid or Brønsted acid catalyst to promote the intramolecular acylation of the aromatic ring. researchgate.netresearchgate.net Niobium pentachloride (NbCl₅) has been shown to be effective, acting as both a reagent to generate the acyl chloride in situ and as a catalyst for the cyclization at room temperature. researchgate.net

Another well-established route involves the cyclization of precursors to form indane-1,3-diones. A straightforward method consists of the nucleophilic addition of an alkyl acetate (B1210297) to a dialkyl phthalate (B1215562) under basic conditions. encyclopedia.pubnih.gov The resulting intermediate can then be hydrolyzed and decarboxylated to yield the indane-1,3-dione core, which can be further modified. encyclopedia.pubnih.gov These foundational methods provide access to the basic indan structure, which can then be functionalized to achieve the desired substitution pattern and stereochemistry.

Directed Synthesis of trans-1,3-Dimethylindan

Achieving stereocontrol to selectively form the trans isomer of 1,3-dimethylindan requires specific synthetic methodologies that can overcome the thermodynamic preference for the cis isomer in some cases or provide a pathway where the trans product is kinetically favored.

Anionic Cyclization Approaches for 1,3-Dimethylindans

Anionic cyclization, particularly through intramolecular carbolithiation, has been investigated for the synthesis of 1,3-dimethylindans. However, this approach has demonstrated a strong preference for the cis isomer. In a comparative study, the cyclization of an aryllithium derived from 4-(2-bromophenyl)-1-pentene yielded a cis/trans ratio of approximately 2:1. An even more pronounced cis-selectivity was observed with the alkyllithium derived from 2-(2-iodo-1-methylethyl)styrene, which produced a cis/trans ratio of 12:1. This high cis-selectivity makes this specific anionic pathway less suitable for obtaining the trans isomer.

Radical Cyclization Methodologies for 1,3-Dimethylindans

In contrast to anionic methods, radical-mediated cyclizations of the same precursors show significantly different stereochemical outcomes. The radical cyclization of the precursor derived from 2-(2-iodo-1-methylethyl)styrene proceeds in a 5-exo fashion to afford an almost equimolar (1:1) mixture of cis- and this compound in high yield (88%). Similarly, the radical cyclization of the precursor from 4-(2-bromophenyl)-1-pentene also results in modest selectivity for the cis-isomer. The nearly stereorandom nature of the radical pathway for the styrene-tethered substrate means that it produces a substantial proportion of the desired trans isomer, which can then be separated from the mixture.

| Precursor | Method | Conditions | Yield | cis/trans Ratio |

|---|---|---|---|---|

| 4-(2-bromophenyl)-1-pentene | Anionic (Aryllithium) | t-BuLi, TMEDA, warm to RT | - | ~2:1 |

| 2-(2-iodo-1-methylethyl)styrene | Anionic (Alkyllithium) | t-BuLi, pentane/ether | - | 12:1 |

| 2-(2-iodo-1-methylethyl)styrene | Radical | Bu₃SnH, AIBN, benzene, reflux | 88% | ~1:1 |

Catalytic Hydrogenation for Stereocontrolled Formation

Catalytic hydrogenation of a suitable unsaturated precursor, such as 1,3-dimethylindene, offers a direct route to 1,3-dimethylindan with predictable stereochemistry. The mechanism of catalytic hydrogenation on a metal surface (e.g., Platinum, Palladium) involves the syn-addition of two hydrogen atoms to the same face of the double bond. youtube.com For a substrate like 1,3-dimethylindene, the molecule will preferentially adsorb onto the catalyst surface via its less sterically hindered face. The hydrogen atoms are then delivered to this face. If the two methyl groups are oriented on one face of the indene (B144670) ring system, the alkene will adsorb on the opposite, less hindered face, leading to the addition of both hydrogen atoms from that side. This results in the formation of the this compound product, where the newly added hydrogens are cis to each other, and the pre-existing methyl groups remain on the opposite side of the ring relative to the hydrogens.

Diastereoselective Ring Contraction Reactions to Obtain trans-1,3-Disubstituted Indans

Diastereoselective ring contraction is a powerful, though less direct, strategy for forming stereochemically defined five-membered rings from larger ring systems. For example, a thallium(III)-mediated ring contraction has been successfully employed to create a trans-1,3-disubstituted five-membered ring in a diastereoselective manner during the synthesis of natural products. uwaterloo.ca This type of rearrangement can be guided by the stereochemistry of the starting six-membered ring precursor. By carefully designing the larger ring with the appropriate stereocenters, a subsequent contraction can lead to the preferential formation of the trans-disubstituted indan core. Lewis acid-mediated researchgate.netuwaterloo.ca ring contractions of systems like dioxepins have also been shown to afford products with excellent diastereoselectivity, with the specific isomer depending on the Lewis acid used. nih.gov This principle could be applied to specifically target the this compound structure.

Reaction Mechanism Elucidation in this compound Synthesis

The stereochemical outcomes of the synthetic pathways described are dictated by their underlying reaction mechanisms.

In the anionic cyclization of the alkyllithium derived from 2-(2-iodo-1-methylethyl)styrene, the high cis-selectivity is explained by computational studies. The transition state leading to the cis product is calculated to be lower in energy than the transition state leading to the trans product. This preference is attributed to a more favorable geometry in the cis transition state complex, which minimizes steric strain and optimizes orbital overlap during the ring-forming step.

For the radical cyclization , the lack of significant stereoselectivity (producing a ~1:1 mixture) suggests that the transition states for the formation of both the cis and trans products are very close in energy. The radical intermediate is less sterically demanding and has a different geometry compared to the organolithium species, leading to a much smaller energy difference between the two diastereomeric cyclization pathways.

The mechanism of catalytic hydrogenation is fundamentally stereospecific. The reaction occurs on the surface of a heterogeneous metal catalyst. The alkene adsorbs onto the surface, and dissolved hydrogen gas (H₂) also adsorbs and dissociates into individual hydrogen atoms bound to the metal. The hydrogen atoms are then transferred sequentially to the carbons of the double bond from the same side—the side adsorbed to the catalyst—resulting in a syn-addition. youtube.com This inherent mechanistic constraint is what allows for the stereocontrolled formation of the trans product from a planar indene precursor.

Finally, the mechanism of diastereoselective ring contractions often involves the formation of a cationic intermediate that rearranges. The stereochemical course of the reaction is controlled by minimizing steric interactions in the transition state of the rearrangement step, often leading to the thermodynamically more stable trans product. nih.gov The specific stereochemical models and kinetic control factors determine which diastereomer is favored. nih.gov

Intramolecular Carbolithiation Mechanisms and Selectivity

Intramolecular carbolithiation offers a powerful method for the formation of carbocyclic systems. In the context of 1,3-dimethylindan synthesis, the cyclization of an organolithium species derived from a suitable precursor, such as 2-(2-iodo-1-methylethyl)styrene, has been investigated. This reaction proceeds via an intramolecular addition of the carbon-lithium bond across a carbon-carbon double bond.

The mechanism involves the generation of an alkyllithium, which then cyclizes in a 5-exo fashion to form a five-membered ring. The stereoselectivity of this process is highly dependent on the transition state geometry. It has been shown that the intramolecular cyclization of the alkyllithium derived from 2-(2-iodo-1-methylethyl)styrene is a highly cis-selective process, with a cis/trans ratio of 12:1. This high cis-selectivity is attributed to a lower energy transition state for the formation of the cis-isomer. acs.orgnih.gov

Computational studies suggest that the transition state leading to the cis-product is energetically favored. While the ground-state complex leading to the trans-product is more stable, the activation energy required for cyclization to the cis-product is lower. This energetic preference is the determining factor for the observed product distribution. acs.org

In contrast, the cycloisomerization of an aryllithium derived from 4-(2-bromophenyl)-1-pentene shows only modest selectivity, with a cis/trans ratio of approximately 2:1. acs.orgnih.gov This highlights the significant influence of the precursor structure on the stereochemical outcome of the intramolecular carbolithiation.

| Precursor | Method | cis:trans Ratio | Reference |

| 2-(2-iodo-1-methylethyl)styrene | Intramolecular Carbolithiation | 12:1 | acs.orgnih.gov |

| 4-(2-bromophenyl)-1-pentene | Intramolecular Carbolithiation | ~2:1 | acs.orgnih.gov |

Radical-Mediated Cyclization Mechanisms and Selectivity

Radical-mediated cyclizations provide an alternative route to the 1,3-dimethylindan skeleton. These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to a double bond. The regioselectivity of these cyclizations is generally governed by Baldwin's rules, which favor 5-exo cyclization for the formation of five-membered rings. rsc.org

The radical-mediated cyclization of the primary radical generated from 2-(2-iodo-1-methylethyl)styrene proceeds in a 5-exo fashion to yield a nearly equimolar mixture of cis- and this compound. acs.org This lack of significant stereoselectivity contrasts sharply with the highly cis-selective nature of the corresponding anionic cyclization. Similarly, the cyclization of the radical derived from 4-(2-bromophenyl)-1-pentene also exhibits modest selectivity for the cis-isomer. acs.orgnih.gov

The stereochemical outcome of these radical cyclizations is influenced by the conformation of the transition state. According to Beckwith's models for 5-hexenyl radical cyclizations, the preference for the formation of cis or trans products depends on the substitution pattern of the acyclic precursor. For 1,3-disubstituted systems, a chair-like transition state with the substituent in a pseudo-equatorial position is generally favored, which can influence the stereochemistry of the resulting cyclic product. princeton.edu However, in the case of the precursors to 1,3-dimethylindan, this preference is not strong enough to induce high stereoselectivity, resulting in a mixture of isomers. acs.org

| Precursor | Method | cis:trans Ratio | Reference |

| 2-(2-iodo-1-methylethyl)styrene | Radical-Mediated Cyclization | ~1:1 | acs.org |

| 4-(2-bromophenyl)-1-pentene | Radical-Mediated Cyclization | Modest cis-selectivity | acs.orgnih.gov |

Stereochemical Control in Organometallic Transformations

Achieving stereochemical control in the synthesis of this compound via organometallic transformations requires careful consideration of the reaction mechanism and the structure of the precursor. As discussed, both intramolecular carbolithiation and radical-mediated cyclizations of known precursors tend to favor the formation of the cis-isomer or produce a mixture of stereoisomers. acs.org

To favor the formation of the trans-isomer, one might need to design a precursor that sterically disfavors the transition state leading to the cis-product. This could involve the introduction of bulky substituents that would create unfavorable steric interactions in the cis-transition state.

Alternatively, the choice of organometallic reagent and reaction conditions can also influence the stereochemical outcome. For instance, in some organometallic reactions, the use of specific ligands or additives can alter the geometry of the transition state and thereby influence the stereoselectivity. While not specifically demonstrated for this compound, this is a general strategy for controlling stereochemistry in organometallic chemistry. The development of a stereoselective synthesis of this compound would likely require further investigation into these aspects of reaction design.

Synthesis of Deuterated Analogs for Mechanistic Probing

The synthesis of deuterated analogs of reaction precursors is a powerful tool for elucidating reaction mechanisms. By strategically placing deuterium (B1214612) atoms, one can track their fate during the reaction and gain insights into bond-breaking and bond-forming steps, as well as the nature of transition states.

For the synthesis of deuterated this compound, one would start with deuterated precursors such as 4-(2-bromophenyl)-1-pentene or 2-(2-iodo-1-methylethyl)styrene. The synthesis of these deuterated precursors could be achieved by employing deuterated reagents at appropriate steps in their synthetic sequences.

For example, in the synthesis of 4-(2-bromophenyl)-1-pentene, deuterium could be introduced via a deuterated Grignard reagent or by using a deuterated source in a reduction or Wittig-type reaction. Similarly, for 2-(2-iodo-1-methylethyl)styrene, deuterated starting materials could be used in the multi-step synthesis to label specific positions.

Once the deuterated precursors are synthesized, they can be subjected to the cyclization conditions (either anionic or radical-mediated). The analysis of the deuterium distribution in the resulting cis- and this compound products by techniques such as NMR spectroscopy and mass spectrometry would provide valuable information about the reaction mechanism, including the stereochemistry of the cyclization step. While specific syntheses of deuterated precursors for this compound are not detailed in the literature, the general principles of isotopic labeling provide a clear strategy for their preparation and use in mechanistic studies.

Conformational Analysis and Its Influence on Reactivity

Theoretical and Computational Investigations of trans-1,3-Dimethylindan Conformations

To understand the stable conformations of this compound, researchers employ a variety of computational chemistry techniques. These methods provide insight into the molecule's potential energy surface, identifying the most likely spatial arrangements.

Molecular mechanics methods, such as MM3 and MMP2, are instrumental in determining the preferred conformations of cyclic systems like indans. These computational models calculate the steric energy of a molecule, allowing for the identification of low-energy (and thus more stable) conformations.

In a study on the related 1-methyl-2-phenylcyclopentane system, MM3 and MMP2 calculations were used to determine the preferred conformations of the cis and trans isomers. cdnsciencepub.com These calculations revealed that the extent of overlap between the singly occupied molecular orbital (SOMO) of the radical cation and the benzylic carbon-hydrogen bond is highly dependent on the molecule's conformation. cdnsciencepub.com For the trans isomer, the low-lying energy conformations were found to have essentially ineffective orbital overlap for deprotonation to occur. cdnsciencepub.com This principle of conformation-dependent orbital overlap is directly applicable to the this compound system, where the orientation of the methyl groups relative to the phenyl ring dictates the molecule's reactivity. cdnsciencepub.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules, providing a higher level of theory than molecular mechanics. DFT has been widely applied to study the conformations of indan (B1671822) derivatives.

For instance, DFT calculations have been used to predict the conformations of chiral cyclic sulfoxides, including the related 1-thiaindan S-oxide. acs.org These theoretical predictions were in good agreement with experimental infrared and vibrational circular dichroism spectra, confirming the presence of the DFT-predicted conformations in solution. acs.org Similarly, DFT has been employed to confirm the relative configurations of organometallic complexes derived from cis- and this compound-5-amines. researchgate.net Further studies on "half-molecule" models of spiroketones, such as 1-indanone (B140024) and 2,2-dimethylindan-1,3-dione, have utilized the B3LYP/6-31G(d,p) level of theory to successfully match experimental data from X-ray crystallography. acs.org These examples highlight the reliability of DFT in characterizing the conformational landscape of the indan framework.

Table 1: Application of Computational Methods in Conformational Analysis of Indan Derivatives

| Computational Method | System Studied | Key Finding | Reference |

| MM3, MMP2 | cis- and trans-1-methyl-2-phenylcyclopentane | Calculated preferred conformations and demonstrated that low-lying trans conformations have ineffective orbital overlap for deprotonation. | cdnsciencepub.com |

| DFT | 1-thiaindan S-oxide | Predicted two stable conformations with low energy differences (<1 kcal/mol), which were confirmed by experimental spectra. | acs.org |

| DFT | Tricarbonylchromium complexes of cis- and this compound-5-amine | Used to discuss the stereochemistry of the resulting complexes. | researchgate.net |

| DFT (B3LYP/6-31G(d,p)) | 1-indanone, 2,2-dimethylindan-1,3-dione | Optimized equilibrium structures that matched well with available X-ray experimental data. | acs.org |

Computational studies not only identify stable conformations, which correspond to energy minima on the potential energy surface, but also map the transition states that represent the energy barriers between these conformations. DFT calculations on the related 1-thiaindan S-oxide predicted two conformations with energies spanning less than 1 kcal/mol, indicating that multiple conformations can coexist at room temperature. acs.org The geometry of a molecule plays a significant role in its properties, and understanding the energy barriers for puckering motions like pseudo-rotations is crucial. hutchisonlab.org The study of ring puckering is essential for identifying low-energy ring conformations that influence everything from material properties to drug binding. hutchisonlab.org

Conformational Dynamics and Ring Pucker in the Indan System

The five-membered ring in the indan skeleton is not planar but exists in a "puckered" or envelope conformation to relieve ring strain. The dynamics of this ring pucker are a key aspect of the conformational analysis of indan and its derivatives.

Investigations into 1-substituted indans have shown that they possess two primary ring puckering conformations. acs.org In one, the substituent at the C1 position adopts a pseudoequatorial orientation, while in the other, it is in a pseudoaxial position. acs.org The pseudoequatorial conformation is generally found to be significantly more abundant. acs.org The puckering of the five-membered ring is a large-amplitude motion that can be studied using various spectroscopic techniques combined with quantum chemistry calculations. researchgate.net This ring-puckering motion can be coupled with other vibrational modes, such as ring twisting. researchgate.net The substitution at the C1 and C3 positions in this compound directly influences the energetics of this ring puckering and the relative stability of the pseudoequatorial versus pseudoaxial arrangements of the methyl groups.

Structure-Reactivity Relationships Governed by Conformation

The specific three-dimensional shape adopted by a molecule is not merely a geometric curiosity; it has profound consequences for its chemical reactivity. In this compound, the conformation dictates the accessibility of reactive sites and the orientation of orbitals involved in chemical reactions.

A critical example of structure-reactivity relationships is the deprotonation of radical cations. The rate of deprotonation of an arylalkyl radical cation is highly dependent on the stereoelectronic effect, specifically the overlap between the singly occupied molecular orbital (SOMO), which is largely located on the aromatic ring, and the adjacent benzylic C-H bond. cdnsciencepub.comacs.org

In a study of the configurational isomerization of 1-methyl-2-phenylcyclopentane, which serves as a model for the indan system, it was found that the radical cation of the cis isomer deprotonates much more readily than that of the trans isomer. cdnsciencepub.com Molecular mechanics calculations showed that the global minimum conformation of the cis isomer allows for effective orbital overlap (estimated at 31%) for deprotonation. cdnsciencepub.com Conversely, the low-energy conformations of the trans isomer position the benzylic C-H bond in a way that is "essentially ineffective" for overlap with the SOMO. cdnsciencepub.com This poor overlap in the trans isomer leads to a much slower rate of deprotonation. This mechanism explains why the trans isomer is more stable under conditions that promote the formation of radical cations and subsequent deprotonation. cdnsciencepub.com

Table 2: Conformational Influence on Reactivity

| Isomer (Analogous System) | Preferred Conformation's Orbital Overlap (Benzylic C-H and SOMO) | Consequence for Deprotonation Rate | Reference |

| cis-1-methyl-2-phenylcyclopentane | Effective (31% overlap) | Relatively Fast | cdnsciencepub.com |

| trans-1-methyl-2-phenylcyclopentane | Essentially Ineffective | Significantly Slower | cdnsciencepub.com |

Influence on Spectroscopic Parameters (e.g., NMR Coupling Constants)

The conformation of the five-membered cyclopentane (B165970) ring in this compound significantly influences its nuclear magnetic resonance (NMR) spectroscopic parameters. The puckered, non-planar "envelope" conformation of the ring dictates the spatial orientation of the substituents, which in turn affects the observed chemical shifts and, most notably, the vicinal proton-proton coupling constants (³JHH).

In this compound, the two methyl groups are on opposite faces of the cyclopentane ring. This arrangement necessitates that one methyl group occupies a pseudo-axial (ax) position while the other is in a pseudo-equatorial (eq) position, or vice versa. The molecule exists as a rapidly equilibrating mixture of these two conformers (ae and ea), which are enantiomeric and therefore equal in energy. okstate.edu The observed NMR spectrum is a time-average of these two conformations.

The vicinal coupling constant between the protons at C-1 and C-2 (and C-3 and C-2) is particularly sensitive to the dihedral angle between them, as described by the Karplus equation. For the trans isomer, the methine protons (at C-1 and C-3) exhibit a complex six-line pattern in the ¹H NMR spectrum with a coupling constant (J) of 6.88 Hz. amazonaws.com This value reflects the weighted average of the coupling constants in the two equilibrating pseudo-axial/pseudo-equatorial conformations. okstate.edu

Detailed studies on analogous compounds, such as trans-2,3-dibromo-1,1-dimethylindane, have shown that protons in a pseudo-axial orientation can exhibit unusually large coupling constants due to a nearly 160° torsional relationship with an adjacent pseudo-axial proton. beilstein-journals.orgnih.gov Conversely, a pseudo-equatorial to pseudo-equatorial relationship with a dihedral angle near 90° would result in a very small coupling constant. nih.gov The observed average J value of 6.88 Hz for this compound is consistent with the rapid equilibration between conformers, averaging the distinct coupling constants associated with different dihedral angles. amazonaws.com

The ¹³C NMR chemical shifts also provide insight into the conformational state. The shielding or deshielding of the carbon atoms is dependent on their steric environment, particularly y-gauche interactions. In this compound, the carbon atoms of the methyl groups and the ring carbons show specific chemical shifts that are a result of the time-averaged conformation. okstate.edu

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Parameter | Value | Reference |

|---|---|---|---|

| ¹H NMR (CDCl₃) | δ H-1, H-3 | 3.27 ppm (6-line pattern) | amazonaws.com |

| J (H-1/H-3 with H-2) | 6.88 Hz | ||

| δ H-2 | 1.89 ppm (t) | ||

| δ CH₃ | 1.23 ppm (d) | ||

| ¹³C NMR (CDCl₃) | δ C-1, C-3 | 37.6 ppm | okstate.edu |

| δ C-2 | 43.1 ppm | ||

| δ CH₃ | 20.5 ppm | ||

| δ C-3a, C-7a | 147.9 ppm | ||

| δ C-4, C-7 | 123.1 ppm | ||

| δ C-5, C-6 | 126.2 ppm |

Steric Interactions and Their Energetic Contributions to Conformational Preference

The conformational preference of this compound is governed by the steric interactions between the substituents on the flexible five-membered ring. As a trans-1,3-disubstituted indan, the molecule must accommodate one methyl group in a pseudo-axial (ax) orientation and the other in a pseudo-equatorial (eq) orientation. The compound exists as a dynamic equilibrium between two energetically equivalent enantiomeric conformers: (1-ax, 3-eq) and (1-eq, 3-ax). okstate.edu

Steric effects arise from the repulsive forces between electron clouds of atoms in close proximity. acs.org In the conformation of this compound, several steric interactions are notable:

1,3-Diaxial-type Interactions: The pseudo-axial methyl group experiences steric strain with the proximate protons on the C-2 methylene (B1212753) group and, more significantly, with the peri-protons on the aromatic ring (specifically the H-7 proton).

Unlike cis-1,3-Dimethylindan, which can adopt a diequatorial conformation to minimize steric strain, the trans isomer is inherently subject to the strain associated with having a pseudo-axial substituent. okstate.edu However, the alternative of a diaxial conformation is highly disfavored due to severe 1,3-diaxial repulsion between the two methyl groups. Therefore, the molecule is confined to the equilibrating (ax, eq) and (eq, ax) states.

Computational studies on the formation of 1,3-dimethylindans via cyclization reactions provide insight into the relative energetics. The calculated activation free energy to form the trans isomer is significantly higher than that required to form the cis isomer. acs.org For the cyclization of 2-(2-vinylphenyl)propyllithium, the transition state leading to the trans product was calculated to be 7.24 kcal/mol, whereas the pathway to the cis product had a much lower activation free energy. acs.org This difference in activation energy, which leads to a high kinetic preference for the cis product, is rooted in the steric and electronic factors of the transition states that mirror the stabilities of the final products. The higher energy of the transition state for the trans product reflects the inherent steric constraints of the trans configuration in the puckered five-membered ring system. acs.org While this pertains to the kinetic formation, it underscores the energetic cost associated with the steric interactions that define the trans stereochemistry.

In studies of hydrocarbon decomposition and isomerization, cis- and this compound were found to form in approximately equal amounts, suggesting that their thermodynamic stabilities are quite similar under those conditions. mst.edu This implies that the steric strain in the trans isomer's equilibrium is not overwhelmingly greater than that in the cis isomer, where the diequatorial conformation is preferred but still subject to its own set of steric interactions.

Advanced Spectroscopic and Analytical Techniques for Structural and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric and Enantiomeric Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like trans-1,3-Dimethylindan. It allows for the separation of isomers and provides mass spectral data for their identification. The Kovats retention index, a measure of a compound's retention time relative to n-alkanes, is a key parameter in GC for compound identification. For 1,3-Dimethylindan (B8566502), Kovats retention indices on a standard non-polar column have been reported as 1127, 1135, and 1175.8. nih.gov

The mass spectrum of 1,3-Dimethylindan is characterized by a top peak at a mass-to-charge ratio (m/z) of 131 and a second-highest peak at m/z 146, which corresponds to the molecular ion. nih.govnist.gov This fragmentation pattern is instrumental in confirming the identity of the compound in complex mixtures.

For the specific challenge of separating enantiomers, chiral gas chromatography is employed. nih.gov This technique utilizes a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, which interacts diastereomerically with the enantiomers of this compound. gcms.cz This differential interaction leads to different retention times for the (1R,3S) and (1S,3R) enantiomers, enabling their separation and quantification. nih.govgcms.cz The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving optimal enantiomeric resolution. gcms.cz

Table 1: GC-MS Data for 1,3-Dimethylindan

| Parameter | Value |

|---|---|

| Kovats Retention Index (Standard Non-polar) | 1127, 1135, 1175.8 nih.gov |

| Top Mass Spectrum Peak (m/z) | 131 nih.govnist.gov |

| Second Highest Mass Spectrum Peak (m/z) | 146 nih.govnist.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of this compound.

Proton NMR (¹H NMR) provides detailed information about the chemical environment of protons and their spatial relationships. Of particular importance in stereochemical assignment are the vicinal coupling constants (³J), which describe the interaction between protons on adjacent carbon atoms. The magnitude of ³J is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. miamioh.edu

In the five-membered ring of the indan (B1671822) skeleton, the vicinal coupling constants between the protons at C1, C2, and C3 are highly informative. For this compound, the coupling constants between the protons on C1 and C2, and between C2 and C3, will reflect the specific dihedral angles in the molecule's preferred conformation. A larger coupling constant is generally observed for protons with a dihedral angle approaching 180° (anti-periplanar), while a smaller coupling constant is seen for those with a dihedral angle around 90° (syn-clinal). miamioh.edu By analyzing these coupling constants, the relative stereochemistry of the methyl groups can be confidently assigned as trans.

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. For this compound, which lacks a plane of symmetry, each of the 11 carbon atoms is expected to be chemically non-equivalent, resulting in 11 distinct signals in the ¹³C NMR spectrum. This is in contrast to the cis-isomer, which possesses a plane of symmetry and would therefore show fewer signals.

Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals and for confirming the structure and stereochemistry.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.govreading.ac.uk This allows for the straightforward assignment of which protons are bonded to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is particularly useful for identifying the connectivity between the methyl groups and the indan skeleton, as well as confirming the fusion of the benzene (B151609) and cyclopentane (B165970) rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. For this compound, a NOESY spectrum would show a lack of correlation between the protons of the two methyl groups, confirming their trans relationship across the cyclopentane ring.

Table 2: Application of 2D NMR Techniques for trans-1,3-Dimethylindan

| 2D NMR Technique | Information Provided |

|---|---|

| HSQC | Direct one-bond ¹H-¹³C correlations for assigning protonated carbons. nih.govreading.ac.uk |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations for establishing the carbon skeleton and substituent placement. researchgate.net |

| NOESY | Through-space ¹H-¹H correlations to confirm the trans stereochemistry of the methyl groups. |

High-Performance Liquid Chromatography (HPLC) for Fractionation and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and isolation of compounds from a mixture. For the analysis of this compound, chiral HPLC is necessary to separate its enantiomers. humanjournals.com

This is typically achieved using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers. humanjournals.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. humanjournals.com The separation is based on the differential stability of these diastereomeric complexes, leading to different retention times for the two enantiomers.

The choice of mobile phase, typically a mixture of a non-polar organic solvent like hexane (B92381) and a polar modifier such as isopropanol, is critical for optimizing the separation. humanjournals.com By carefully selecting the CSP and mobile phase composition, a baseline separation of the (1R,3S) and (1S,3R) enantiomers of this compound can be achieved, allowing for their accurate quantification and collection for further studies. nih.gov Preparative HPLC can be used to isolate larger quantities of each enantiomer.

Other Advanced Analytical Methodologies for Indan Derivatives

Beyond the standard techniques, other advanced analytical methodologies can be applied to the study of indan derivatives. Ion mobility-mass spectrometry (IM-MS), for example, adds another dimension of separation based on the size, shape, and charge of the ions. acs.org This technique can be particularly useful for separating complex mixtures of isomers that may be difficult to resolve by chromatography alone.

Advanced hyphenated techniques, such as two-dimensional liquid chromatography (2D-LC), can also be employed for the comprehensive analysis of complex samples containing indan derivatives. rsc.org In a 2D-LC setup, two different columns with orthogonal separation mechanisms are used to achieve a much higher resolving power than is possible with a single column. For instance, a reversed-phase separation in the first dimension could be coupled with a chiral separation in the second dimension to resolve both structural isomers and enantiomers in a single analysis. rsc.org

Applications of Trans 1,3 Dimethylindan in Scientific Research

Geochemical Biomarker Studies

Geochemical biomarkers are organic compounds found in sediments and petroleum that are derived from formerly living organisms. The specific structure and stereochemistry of these molecules, including trans-1,3-dimethylindan, provide valuable clues about the origin of the organic matter, the conditions of the depositional environment, and the thermal history of the sediment.

Occurrence and Distribution in Crude Oil and Coal Samples

Dimethylindan isomers are recognized as hydrocarbon biomarkers present in geological samples. They are found in the aromatic hydrocarbon fraction of crude oils and coal extracts. The distribution of these compounds can vary depending on the source of the organic matter and the maturity of the sample. For instance, analysis of various crude oils and coal samples has revealed the presence of different indan (B1671822) derivatives, indicating their formation during the diagenesis of organic material.

Table 1: Representative Distribution of Indan Derivatives in Geochemical Samples

| Sample Type | Compound Class | Relative Presence |

|---|---|---|

| Crude Oil | Dimethylindan Isomers | Present |

| Coal | Dimethylindan Isomers | Present |

| Bitumen | Dimethylindan Isomers | Present |

This table is a generalized representation based on the established presence of indan derivatives as geochemical biomarkers.

Isomer Ratios as Indicators of Geochemical Processes (e.g., Degradation and Isomerization)

The relative abundance of different isomers of a biomarker can be a powerful indicator of geochemical processes. During the process of diagenesis—the chemical and physical changes that convert sediments into sedimentary rock—biomarkers can undergo isomerization, where the spatial arrangement of atoms changes. The ratio of the more stable trans isomer to the less stable cis isomer often increases with thermal maturity.

For example, studies on the related compound 1,2-dimethylindan have shown that the cis/trans ratio can serve as a geochemical parameter. In one analysis, an excess of cis-1,2-dimethylindan was found in oil samples, with an average cis/trans ratio of 3/2. This ratio can be influenced by factors such as the original biological precursors and subsequent thermal alteration and degradation. As the sediment is buried deeper and subjected to higher temperatures, the isomers tend to equilibrate, with the more thermodynamically stable trans isomer becoming more abundant. Therefore, the trans/cis ratio of 1,3-dimethylindan (B8566502) can be used to assess the thermal maturity of crude oil and source rocks.

Relationship between Stereochemistry and Geological Deposit Characteristics

The stereochemistry of biomarkers like this compound is fundamentally linked to the characteristics of the geological deposit. The initial synthesis of these compounds by living organisms or their early diagenetic alteration determines their initial stereochemical configuration. This configuration is then subject to change depending on the geological history of the deposit.

The retention of a specific stereochemical configuration is influenced by the thermal stress the rock has undergone. It is postulated that there is an inverse relationship between the retention of stereochemical configuration and the molecular weight of hydrocarbons in crude oil. The specific 3D structure of this compound and its relative abundance compared to its cis counterpart can provide insights into:

Thermal Maturity: Higher temperatures over geological time favor the conversion to the more stable trans isomer.

Depositional Environment: The types of microbial activity during early diagenesis can influence the initial isomer ratios.

Catalytic Processes: The mineralogy of the source rock (e.g., clay content) can catalyze isomerization reactions, affecting the final trans/cis ratio.

In essence, the stereochemistry of dimethylindans acts as a molecular fingerprint, recording the thermal and chemical history of the petroleum or coal deposit in which it is found.

Role as a Synthetic Intermediate and Precursor in Complex Molecule Synthesis

The indane structural framework is a privileged scaffold in organic synthesis, appearing in numerous natural products and pharmaceutically active compounds. acs.orgacs.org While specific documented applications of this compound as a starting material are specialized, its structure represents a class of compounds used as building blocks for more complex molecular architectures.

Building Block for Natural Product Total Synthesis (e.g., Trikentrins)

The total synthesis of complex natural products often requires chiral building blocks to construct the target molecule with the correct stereochemistry. The Trikentrins are a family of marine-derived indole (B1671886) alkaloids known for their antibacterial properties. Their core structure features a complex, fused ring system. While syntheses of Trikentrins have been achieved using various strategies, such as indolylne cycloadditions, the use of pre-existing carbocyclic building blocks is a common approach in natural product synthesis. nih.gov

Substituted indanes, with their defined stereocenters, are valuable as chiral synthons. Although a direct synthesis of Trikentrins starting from this compound is not prominently featured in the literature, the general strategy of employing substituted cyclopentane (B165970) or indane fragments is relevant. The rigid framework of a molecule like this compound could, in principle, be elaborated to form portions of complex polycyclic natural products.

Precursor for Other Organic Scaffolds

The indane skeleton is a versatile precursor for a variety of other organic scaffolds. researchgate.net Its chemical stability combined with the ability to be functionalized at various positions makes it a valuable starting point in synthetic chemistry. Substituted indanes can be modified through a range of chemical reactions to create more complex structures. mdpi.com

Table 2: Potential Synthetic Transformations of the Indane Scaffold

| Reaction Type | Potential Outcome |

|---|---|

| Aromatic Substitution | Functionalization of the benzene (B151609) ring |

| Oxidation | Introduction of carbonyl or hydroxyl groups |

| Ring-Opening | Formation of acyclic or larger ring systems |

The development of methods for the stereo-, regio-, and chemoselective synthesis of fused benzene carbocycles, including indanes, is an active area of research. acs.org These methods generate a diverse library of indane derivatives that can serve as intermediates in drug discovery and materials science. mdpi.com For example, the functionalization of the indane core is a key step in the synthesis of various biologically active compounds and ligands for medicinal chemistry research. mdpi.com Therefore, this compound represents a simple, well-defined member of a class of organic scaffolds that are fundamental to the construction of more elaborate and functionally diverse molecules.

Catalytic Transformations Involving Indan Derivatives

The indan framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a prevalent structural motif in many biologically active compounds and functional materials. The reactivity of this scaffold can be precisely controlled and modified through various catalytic transformations. These reactions enable the introduction of new functional groups and stereocenters, paving the way for the synthesis of complex molecular architectures. Research into these transformations often utilizes various derivatives of the core indan structure to explore and optimize catalytic processes.

Enantioselective Oxidation in related Indane systems

Enantioselective oxidation is a critical process for creating chiral molecules, which is particularly important in pharmaceutical development where a specific stereoisomer often determines biological activity. In systems related to indane, catalytic asymmetric oxidation has been a subject of significant investigation.

A key strategy involves the catalytic hydroxylation of C-H bonds. For instance, mutants of cytochrome P450 monooxygenase (P450-BM3 from Bacillus megaterium) have been shown to be highly effective biocatalysts for the oxidative hydroxylation of indane and indanone. rsc.org These enzymatic processes can produce chiral alcohols like (S)-indanol and (S)-3-hydroxy-indanone with a high degree of regio- and stereoselectivity. rsc.org The substrate is positioned within the enzyme's active site in such a way that a pro-S H-atom is preferentially abstracted by the heme-Fe=O species, leading to the observed enantioselectivity. rsc.org

In non-enzymatic approaches, chiral copper catalysts have been employed in domino reactions that can yield indane derivatives with high enantiomeric excess (ee). mdpi.com For example, a chiral indane-bisoxazoline ligand paired with a copper salt can promote domino Kinugasa/Michael reactions, affording complex structures with excellent stereocontrol. mdpi.com While not a direct oxidation of the indan ring itself, these methods build the chiral indan skeleton through oxidative coupling steps, demonstrating the utility of chiral catalysts in accessing enantioenriched indan-containing molecules. mdpi.com

| Catalyst/Ligand System | Substrate Type | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| P450-BM3 mutants | Indane / Indanone | (S)-indanol / (S)-3-hydroxy-indanone | N/A | High | rsc.org |

| Cu(OTf)₂ / Chiral indane-bisoxazoline ligand | Alkyne-tethered cyclohexadienones and nitrones | β-lactam fused indanes | Moderate to High | High | mdpi.com |

| Chiral Copper Catalyst | Michael acceptors and B₂Pin₂ | Chiral tetrahydroquinolines | 38–91% | 25–95% | mdpi.com |

C-H Functionalization (e.g., Fluorination) of Indan Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into valuable C-C or C-heteroatom bonds. This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. The indan scaffold has been a platform for developing and showcasing novel C-H functionalization methodologies.

Rhodium(III) and Palladium(II) catalysts are frequently used for such transformations. For example, Rh(III)-catalyzed C-H activation has been utilized in the annulation of sulfoxonium ylides with 1,3-diynes to produce alkynated indenone derivatives. nih.gov Similarly, rhodium catalysis can achieve a C-H activation/intramolecular aldol (B89426) condensation cascade to build functionalized indene (B144670) structures. researchgate.net These reactions often proceed under mild conditions and tolerate a wide range of functional groups. nih.govresearchgate.net

Palladium-catalyzed reactions have also been extensively developed for the C-H functionalization of arenes, a strategy applicable to the benzene ring of indan derivatives. rsc.org By using a directing group, the catalyst can be guided to a specific C-H bond, enabling regioselective olefination, arylation, or halogenation. While fluorination is a specific example of C-H functionalization, the broader field encompasses the introduction of various substituents onto the indan core through catalyst-mediated C-H bond cleavage. mdpi.comsemanticscholar.org

| Catalyst | Reaction Type | Substrates | Product | Key Features | Reference |

| [Cp*RhCl₂]₂ | [4 + 1] Annulation | Phenylhydrazines and 1-alkynylcyclobutanols | 1H-indazole derivatives | Good functional group compatibility | mdpi.com |

| Rh(III) | C-H activation / Annulation | Sulfoxonium ylides and 1,3-diynes | Alkynated indenone derivatives | Redox-neutral, good yields | nih.gov |

| Pd(OAc)₂ | Annulation | 2-aryl-1,3-indandions and alkynes | Spirobi[indene]-1,3-diones | Forms dimer intermediate | researchgate.net |

Applications in Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are cornerstone methodologies for forming C-C and C-heteroatom bonds. thieme-connect.comchemistryjournals.neteie.gr These reactions are indispensable for synthesizing complex organic molecules, including functionalized indan derivatives. mdpi.com

For instance, the Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, can be used to introduce aryl or vinyl substituents onto a halogenated indan core. rsc.org This palladium- or nickel-catalyzed reaction is known for its high functional group tolerance and mild reaction conditions. rsc.org Similarly, the Heck reaction can append olefinic groups, and the Sonogashira reaction can install alkyne moieties, further diversifying the molecular structure. thieme-connect.commdpi.com

These cross-coupling strategies have been applied in the synthesis of complex indan-containing structures. An asymmetric cascade Mizoroki–Heck reaction followed by a Suzuki–Miyaura cross-coupling has been used to produce exo-benzyl substituted indan derivatives with good stereocontrol. uwindsor.ca This demonstrates how sequential cross-coupling reactions can be orchestrated to build molecular complexity on the indan scaffold.

| Reaction Name | Catalyst Metal | Bond Formed | Coupling Partners | Relevance to Indan Synthesis | Reference |

| Suzuki-Miyaura | Pd, Ni | C(sp²)-C(sp²) | Organoboron reagent + Organic halide | Arylation of halo-indanes | thieme-connect.comrsc.org |

| Heck | Pd | C(sp²)-C(sp²) | Alkene + Organic halide | Vinylation of halo-indanes | thieme-connect.commdpi.com |

| Sonogashira | Pd, Cu | C(sp²)-C(sp) | Terminal alkyne + Organic halide | Alkynylation of halo-indanes | thieme-connect.commdpi.com |

Investigations into Molecular Interactions and Coordination Chemistry

The study of non-covalent interactions and the coordination of metal fragments to the indan framework provides deep insights into its electronic properties and reactivity. These investigations are crucial for designing new catalysts, functional materials, and understanding intermolecular recognition events.

Studies of Tricarbonylchromium Complexes of Indan-5-amines

The coordination of a tricarbonylchromium(0), Cr(CO)₃, fragment to the aromatic ring of an indan derivative profoundly alters its electronic properties. The Cr(CO)₃ group is strongly electron-withdrawing, which activates the arene ring towards nucleophilic attack and stabilizes negative charges at the benzylic position. uwindsor.ca

In the context of an indan-5-amine, the Cr(CO)₃ moiety would coordinate to the benzene ring. This complexation makes the ring susceptible to nucleophilic aromatic substitution and facilitates the deprotonation of the C-H bonds on the cyclopentane ring, particularly at the benzylic positions (C1 and C3). The steric bulk of the chromium complex effectively blocks one face of the arene, allowing for highly diastereoselective reactions on the other face. uwindsor.ca This facial control is a powerful tool in stereoselective synthesis. Upon completion of the desired transformations, the Cr(CO)₃ group can be readily removed by mild oxidation, restoring the original aromatic system. uwindsor.ca

Through-Space Interactions in Spiro-Indan Systems

Spiro-indan systems are characterized by a common carbon atom shared between the indan moiety and another ring system. This rigid, three-dimensional arrangement can force different parts of the molecule into close spatial proximity, leading to through-space interactions (TSI). researchgate.net Unlike through-bond interactions that are mediated by covalent bonds, TSI occurs directly through space, influencing the molecule's electronic structure, conformation, and photophysical properties. researchgate.netrsc.org

In spiro-indan systems containing π-systems on both the indan and the spiro-fused ring, π-stacking can occur. This intramolecular stacking facilitates spatial electron communication between the two units. researchgate.net Such interactions are critical in the design of organic semiconductors and materials for optoelectronics. researchgate.net Computational and experimental studies, such as Natural Bond Orbital (NBO) analysis, can be used to probe and quantify these through-space interactions, revealing how the lone pairs of heteroatoms or π-electrons of one ring system can interact with the orbitals of the other across space. rsc.orgdntb.gov.ua These interactions play a dominant role in determining the stability and electronic properties of such constrained molecular architectures. rsc.org

Emerging Research Avenues and Future Directions

Exploration of Novel Synthetic Pathways with Enhanced Stereocontrol

The creation of stereochemically pure trans-1,3-Dimethylindan is a key objective for its effective utilization. Traditional synthetic methods often yield a mixture of cis and trans isomers, requiring challenging and costly separation processes. Emerging research, therefore, prioritizes the development of synthetic routes with high diastereoselectivity.

Recent advances in asymmetric catalysis offer promising solutions. rsc.orgnih.gov The use of chiral catalysts, such as dirhodium(II) complexes or ruthenium-based catalysts, in the cyclization of precursor molecules is being explored to control the formation of the desired trans isomer. rsc.orgwhiterose.ac.uk These catalysts create a chiral environment that energetically favors the transition state leading to the trans product. For example, asymmetric reduction of a corresponding indanone precursor using a chiral catalyst can establish the desired stereocenters with high control. whiterose.ac.uk Another approach involves the dynamic kinetic resolution of a racemic mixture, where an enzyme or catalyst system selectively transforms one isomer while allowing the other to epimerize, funneling the mixture towards a single, desired stereoisomer. nih.gov

| Catalytic Strategy | Catalyst Type | Key Principle | Desired Outcome |

| Asymmetric Catalysis | Chiral Transition Metal Complexes (e.g., Rh, Ru) | Enantioselective or Diastereoselective Cyclization/Reduction | High stereochemical purity of the trans isomer. |

| Dynamic Kinetic Resolution (DKR) | Enzyme- and Ru-Catalyzed Systems | Combination of kinetic resolution and in-situ racemization. | Transformation of a racemic mixture into a single stereoisomer. |

| Chiral Auxiliaries | Covalently bonded chiral molecules | Guiding the stereochemical outcome of a reaction. | Stereocontrolled formation of the indan (B1671822) ring system. |

Advanced Computational Modeling for Predictive Reactivity and Properties

Computational chemistry provides powerful tools for predicting the behavior of molecules, thereby guiding experimental work. nih.gov For this compound, advanced computational modeling is being used to gain deeper insights into its structural and electronic properties.

Density Functional Theory (DFT) is a principal method for these investigations. nih.govresearchgate.net DFT calculations can accurately predict the optimized molecular geometry, vibrational frequencies, and electronic structure of both the trans and cis isomers. mdpi.com By calculating the total energies of the isomers, researchers can determine their relative stabilities. mdpi.com Furthermore, DFT-based global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated to predict the molecule's chemical reactivity in various transformations. acs.org Molecular dynamics simulations complement these static calculations by modeling the molecule's behavior over time, providing insights into its conformational flexibility and interactions with solvents or other molecules. nih.gov

| Computational Technique | Property Predicted | Significance |

| Density Functional Theory (DFT) | Molecular geometry, relative isomer stability, electronic properties. | Predicts the most stable conformation and provides insights into reactivity. mdpi.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent interactions. | Understands the molecule's behavior in a dynamic environment. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with reactivity. | Develops predictive models for the chemical behavior of related indan derivatives. nih.gov |

Development of New Analytical Methodologies for Trace Analysis and Stereoisomer Quantification

The ability to accurately separate and quantify the trans and cis isomers of 1,3-Dimethylindan (B8566502) is crucial for quality control in synthesis and for its use in further applications. Research is ongoing to develop more sensitive and efficient analytical techniques.

Chiral chromatography is the cornerstone of stereoisomer analysis. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using Chiral Stationary Phases (CSPs) are the most common methods. nih.govgcms.cz CSPs, often based on derivatized cyclodextrins or cellulose (B213188), create a chiral environment where the two isomers interact differently, leading to different retention times and thus, separation. sigmaaldrich.comnih.gov The development of novel CSPs with unique selectivity is an active area of research, aiming to achieve better resolution and faster analysis times. For trace analysis, coupling these chromatographic techniques with Mass Spectrometry (MS) provides high sensitivity and structural confirmation, enabling the quantification of minute amounts of each isomer in complex mixtures. diva-portal.org

| Analytical Method | Principle of Separation | Application |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a Chiral Stationary Phase (CSP). | Quantification of cis/trans isomer ratios in reaction mixtures. researchgate.netdocumentsdelivered.com |

| Chiral Gas Chromatography (GC) | Volatility and differential interaction with a Chiral Stationary Phase. | Analysis of volatile indan derivatives and trace impurities. gcms.cz |

| GC-Mass Spectrometry (GC-MS) | Separation by GC followed by mass-based detection. | Identification and quantification of isomers at very low concentrations. diva-portal.org |

Expanded Applications in Advanced Materials Science and Organic Synthesis (Non-Biological)

The unique, rigid, and symmetric structure of the this compound scaffold makes it an attractive building block for applications beyond traditional areas. nih.gov

In materials science, incorporating the this compound unit into polymer backbones is an emerging area of interest. scitechdaily.com Its defined stereochemistry can impart specific properties to the resulting material, such as increased thermal stability, altered mechanical strength, or specific optical properties, compared to polymers made with a mix of isomers or more flexible units. The rigidity of the indan core can lead to polymers with higher glass transition temperatures and controlled morphologies. researchgate.net

In organic synthesis, the C2-symmetric nature of the this compound core makes it an ideal scaffold for the design of new chiral ligands for asymmetric catalysis. nih.gov By attaching coordinating groups to the indan frame, chemists can create a well-defined chiral pocket around a metal center. These new ligands could offer unique selectivity and reactivity in a variety of important chemical transformations, such as hydrogenations, alkylations, or cycloadditions, leading to the efficient synthesis of other valuable chiral molecules.

| Field of Application | Role of this compound | Potential Advantage |

| Advanced Materials Science | Monomer or polymer building block. | Creation of polymers with enhanced thermal stability and specific mechanical properties. scitechdaily.com |

| Organic Synthesis | Chiral scaffold for ligand development. | Access to new classes of C2-symmetric ligands for asymmetric catalysis. nih.gov |

| Molecular Architectures | Rigid structural unit. | Construction of complex, three-dimensional molecules with defined shapes and cavities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.